3-(3,5-Difluorophenyl)oxetane

Vue d'ensemble

Description

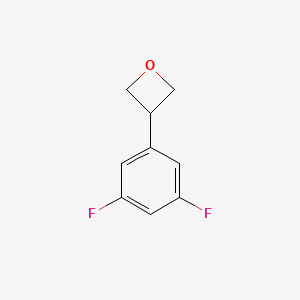

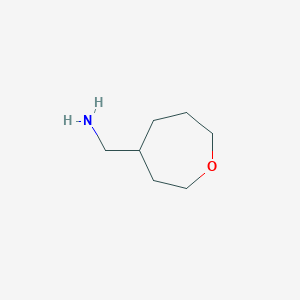

“3-(3,5-Difluorophenyl)oxetane” is a chemical compound with the molecular formula C9H8F2O . It has an average mass of 170.156 Da and a monoisotopic mass of 170.054321 Da .

Synthesis Analysis

The synthesis of oxetanes, including “3-(3,5-Difluorophenyl)oxetane”, has been a subject of numerous studies . One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at various temperatures . Another approach uses t-BuOK in t-BuOH at 80°C . These methods have been shown to yield oxetanes in good yields .Molecular Structure Analysis

The molecular structure of “3-(3,5-Difluorophenyl)oxetane” consists of a four-membered oxetane ring attached to a phenyl ring, which is substituted with two fluorine atoms at the 3 and 5 positions .Chemical Reactions Analysis

Oxetanes, including “3-(3,5-Difluorophenyl)oxetane”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Applications De Recherche Scientifique

1. Spectroscopic and Morphological Investigation

The research by McGlashon et al. (2012) explored conjugated photopolymerisable quinquethiophene liquid crystals, which includes the study of a related compound, a solution processable small molecule semiconductor with pendant oxetane group, capable of being polymerized in situ. This study provides insights into the applications of oxetane derivatives in the field of semiconductor technology and photopolymerization.

2. Bioisostere Potential in Drug Discovery

Research by Dubois et al. (2021) investigated the properties of 3,3-diaryloxetanes, emphasizing their potential as bioisosteres in drug discovery. They found that the properties of diaryloxetanes are similar, and often superior, to related alkyl linkers, highlighting the utility of oxetane motifs in designing new drug molecules.

3. Preparation of Substituted 3-Aminooxetanes

Hamzik & Brubaker (2010) described a convenient approach to access structurally diverse 3-aminooxetanes. This research illustrates the significance of oxetane derivatives in the synthesis of complex organic compounds, which could be relevant in various areas of chemical research and drug development.

4. Physicochemical Property Modulation in Medicinal Chemistry

According to Wuitschik et al. (2010), the incorporation of an oxetane can significantly alter key properties like solubility and metabolic stability in drug molecules. This highlights the role of oxetane derivatives in modifying the chemical and physical properties of pharmaceutical compounds.

5. Synthesis of Oxetan-3-ones

Ye, He, & Zhang (2010) developed a method for synthesizing various oxetan-3-ones, a crucial substrate for drug discovery. This research underscores the significance of oxetane derivatives in the synthesis of novel compounds with potential pharmaceutical applications.

Mécanisme D'action

Target of Action

Oxetanes, the class of compounds to which it belongs, are known for their metabolic stability, rigidity, and hydrogen-bond acceptor ability . These properties make them useful in drug design .

Mode of Action

Oxetanes are known to undergo ring-opening reactions . These reactions can lead to various biochemical interactions, depending on the specific targets and the environment in which the compound is present .

Biochemical Pathways

Oxetanes are known to influence physicochemical properties and undergo ring-opening reactions, which can affect various biochemical pathways .

Pharmacokinetics

Oxetanes are known for their metabolic stability , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

The ring-opening reactions of oxetanes can lead to various biochemical interactions, which can result in a range of molecular and cellular effects .

Action Environment

The properties of oxetanes suggest that they may be stable under a variety of conditions .

Safety and Hazards

The safety information for “3-(3,5-Difluorophenyl)oxetane” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Oxetanes, including “3-(3,5-Difluorophenyl)oxetane”, are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They are attractive motifs for an ever-increasing range of applications in the chemical sciences . The future directions in the field of oxetane research include the development of new methodologies for oxetane synthesis and incorporation, as well as the exploration of their reactivity in the synthesis of complex molecules .

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFONZQUZWQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Difluorophenyl)oxetane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)

![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)

![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)